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Compound of Interest

Compound Name: Bunaprolast

Cat. No.: B1668051 Get Quote

Bunaprolast (also known as U-66,858) is a novel hydroquinone derivative that was developed

by Pfizer Inc. as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis

of leukotrienes. These lipid mediators are significantly involved in inflammatory responses,

particularly in respiratory diseases. Despite showing promise in preclinical studies, the

development of Bunaprolast was ultimately discontinued at the Phase II clinical trial stage for

the treatment of asthma.

This technical guide provides a comprehensive overview of the discovery, development, and

eventual discontinuation of Bunaprolast, consolidating the limited publicly available data.
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Parameter Value Reference

Drug Name Bunaprolast

Alternative Name U-66,858 [1]

Developer Pfizer Inc.

Mechanism of Action
5-Lipoxygenase (5-LOX)

Inhibitor
[1]

Therapeutic Area
Immune System Diseases,

Respiratory Diseases

Indication Asthma (discontinued)

Highest Development Phase Phase II Clinical Trials

CAS Registry Number 99107-52-5

Molecular Formula C17H20O3 [1]

Preclinical Development
Bunaprolast demonstrated inhibitory activity against the 5-lipoxygenase pathway in in vitro

and in vivo models.

In Vitro Studies
The primary preclinical data available for Bunaprolast comes from a study evaluating its

inhibitory effects on the ionophore-induced formation of leukotriene B4 (LTB4) in human whole

blood.

Table 1: Inhibition of LTB4 Formation in Human Whole Blood by Bunaprolast (U-66,858) and

its Metabolite
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Compound Preincubation Time IC50 (nmol/L)

Bunaprolast (U-66,858) 1 min 1080 ± 644

60 min 250 ± 85

U-68,244 (deacetylated

metabolite)
1 min 820 ± 442

60 min 270 ± 79

Data from Robinson C, et al. Agents and Actions, 1994.

The study also noted that Bunaprolast exhibited significant inhibition of thromboxane A2

release, suggesting a potential interaction with the cyclooxygenase (CO) pathway.

In Vivo Studies
While specific quantitative data from in vivo animal studies are not readily available in the

public domain, it is known that Bunaprolast was active in a rhesus monkey model of asthma.

This model utilizes monkeys with a naturally occurring allergy to Ascaris antigen to study IgE-

mediated cutaneous and respiratory responses.[2] The activity of Bunaprolast in this model

was a key piece of its preclinical characterization.

Clinical Development and Discontinuation
Bunaprolast advanced to Phase II clinical trials for the treatment of asthma. However, Pfizer

discontinued its development. The specific reasons for the discontinuation have not been

publicly disclosed but are often related to a lack of efficacy, unfavorable safety profile, or

strategic portfolio decisions.

Mechanism of Action: 5-Lipoxygenase Inhibition
Bunaprolast's therapeutic rationale was based on its ability to inhibit the 5-lipoxygenase

enzyme.

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of

Bunaprolast.
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Experimental Protocols
Detailed experimental protocols for the Bunaprolast studies are not fully available. However,

based on the published abstract, the following methodologies were likely employed.

Human Whole Blood Assay for LTB4 Inhibition

Start: Human Whole Blood Collection

Preincubation with Bunaprolast (U-66,858)
or Metabolite (U-68,244)
(1 min or 60 min at 37°C)

Challenge with Calcium Ionophore A23187

Incubation

Reaction Termination

Leukotriene B4 (LTB4) Extraction

LTB4 Quantification (e.g., EIA or RIA)

End: Determination of IC50
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Click to download full resolution via product page

Caption: Probable workflow for the human whole blood LTB4 inhibition assay.

Methodology:

Blood Collection: Whole blood would be collected from healthy human volunteers.

Preincubation: Aliquots of whole blood would be preincubated with varying concentrations of

Bunaprolast (U-66,858) or its deacetylated metabolite (U-68,244) for either 1 or 60 minutes

at 37°C.

Stimulation: Leukotriene synthesis would be initiated by the addition of a calcium ionophore,

such as A23187.

Incubation: The samples would be incubated for a defined period to allow for the production

of LTB4.

Termination and Extraction: The reaction would be stopped, and LTB4 would be extracted

from the plasma.

Quantification: The concentration of LTB4 would be determined using a sensitive

immunoassay, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Data Analysis: The concentration of the compound that inhibits LTB4 production by 50%

(IC50) would be calculated from the dose-response curves.

Rhesus Monkey Model of Asthma
This in vivo model would involve the following general steps:

Animal Selection: Rhesus monkeys with a documented natural hypersensitivity to Ascaris

antigen would be selected.

Baseline Measurements: Baseline respiratory parameters would be measured.

Drug Administration: Bunaprolast would be administered to the monkeys.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1668051?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668051?utm_src=pdf-body
https://www.benchchem.com/product/b1668051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Challenge: The monkeys would be challenged with an aerosolized Ascaris antigen.

Post-Challenge Monitoring: Changes in respiratory function (e.g., airway resistance, dynamic

compliance) would be monitored to assess the protective effect of the drug against the

antigen-induced bronchoconstriction.

Conclusion
Bunaprolast was a promising 5-lipoxygenase inhibitor that showed potent activity in preclinical

models of inflammation and asthma. However, its development was halted during Phase II

clinical trials. The limited publicly available information prevents a complete understanding of its

full development history and the specific reasons for its discontinuation. This guide has

synthesized the available data to provide a technical overview for researchers and

professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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